N-butyl-2-methylcyclohexan-1-amine
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Overview
Description
N-butyl-2-methylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a butyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2-methylcyclohexanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclohexanone in the presence of butylamine. This process is carried out under high pressure and temperature to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-butyl-2-methylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-butyl-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-methylcyclohexan-1-amine: A closely related compound with similar structural features but lacking the butyl group.
N-butylcyclohexan-1-amine: Another related compound with a butyl group but without the methyl substitution on the cyclohexane ring.
Uniqueness
N-butyl-2-methylcyclohexan-1-amine is unique due to the presence of both butyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55794-86-0 |
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Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-3-4-9-12-11-8-6-5-7-10(11)2/h10-12H,3-9H2,1-2H3 |
InChI Key |
XUUVYGVYVQRMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCCCC1C |
Origin of Product |
United States |
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